4-[(E)-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylimino)methyl]phenol
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Overview
Description
4-[(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YLIMINO)METHYL]PHENOL is a complex organic compound with a unique structure that combines a benzothiazole ring with a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YLIMINO)METHYL]PHENOL typically involves the condensation of 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with a suitable aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YLIMINO)METHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
4-[(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YLIMINO)METHYL]PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of 4-[(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YLIMINO)METHYL]PHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The benzothiazole ring is known to interact with metal ions, which can influence its activity as a corrosion inhibitor .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-AMINE: Shares the benzothiazole ring but lacks the phenol group.
N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE: Contains an acetamide group instead of the phenol group
Uniqueness
4-[(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YLIMINO)METHYL]PHENOL is unique due to its combination of a benzothiazole ring and a phenol group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C14H14N2OS |
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Molecular Weight |
258.34 g/mol |
IUPAC Name |
4-[(E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yliminomethyl]phenol |
InChI |
InChI=1S/C14H14N2OS/c17-11-7-5-10(6-8-11)9-15-14-16-12-3-1-2-4-13(12)18-14/h5-9,17H,1-4H2/b15-9+ |
InChI Key |
WPCPFPOAZIPPRP-OQLLNIDSSA-N |
Isomeric SMILES |
C1CCC2=C(C1)N=C(S2)/N=C/C3=CC=C(C=C3)O |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)N=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
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